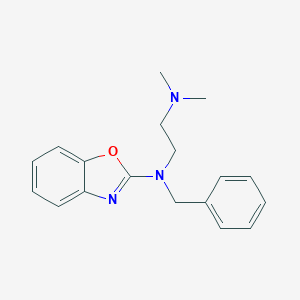

Oxadimedine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

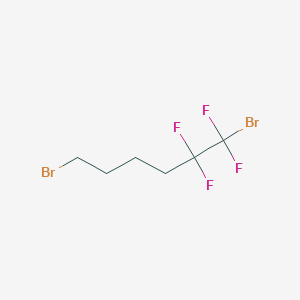

La síntesis de oxadimedina implica la reacción de N-bencil-N,N-dimetiletanodinamina con 2-clorobenzoxazol en condiciones específicas . La reacción generalmente requiere un solvente como dimetilformamida y una base como carbonato de potasio . La mezcla se calienta para facilitar la reacción, lo que resulta en la formación de oxadimedina.

Métodos de producción industrial

La producción industrial de oxadimedina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de solventes y reactivos de calidad industrial, con un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza . El producto final se purifica utilizando técnicas como recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

La oxadimedina experimenta varias reacciones químicas, que incluyen:

Oxidación: La oxidación de la oxadimedina puede conducir a la formación de óxido de oxadimedina.

Reducción: Las reacciones de reducción pueden convertir la oxadimedina en sus derivados de amina correspondientes.

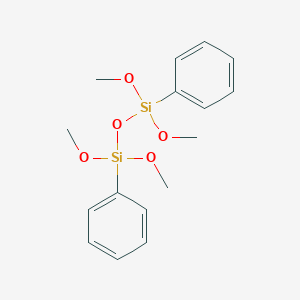

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, pueden modificar el anillo de benzoxazol.

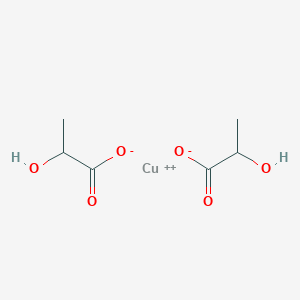

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen y .

Reducción: Se utilizan agentes reductores como o .

Sustitución: Los reactivos como metóxido de sodio o terc-butóxido de potasio se utilizan para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen óxido de oxadimedina (a partir de la oxidación), derivados de amina (a partir de la reducción) y varios compuestos de benzoxazol sustituidos (a partir de la sustitución) .

Aplicaciones Científicas De Investigación

La oxadimedina tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La oxadimedina ejerce sus efectos uniéndose a los receptores de histamina, bloqueando así la acción de la histamina . Este mecanismo es similar al de otros antihistamínicos, donde el compuesto compite con la histamina por los sitios receptores, previniendo las reacciones alérgicas y proporcionando anestesia local . Los objetivos moleculares incluyen los receptores H1 de histamina , y las vías involucradas están relacionadas con la inhibición de las respuestas inducidas por la histamina .

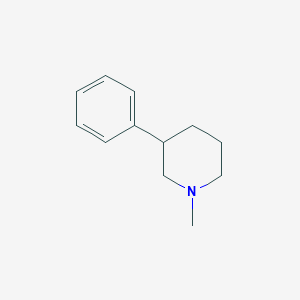

Comparación Con Compuestos Similares

Compuestos similares

Difenhidramina: Otro antihistamínico con efectos similares pero diferente estructura química.

Clorfeniramina: Un antihistamínico ampliamente utilizado con un mecanismo de acción diferente.

Prometazina: Conocido por sus propiedades antihistamínicas y sedantes.

Singularidad

La oxadimedina es única debido a su doble función como antihistamínico y anestésico local . Su estructura química le permite interactuar eficazmente con los receptores de histamina a la vez que proporciona anestesia local, lo que la convierte en un compuesto versátil en la investigación y las posibles aplicaciones terapéuticas .

Propiedades

Número CAS |

16485-05-5 |

|---|---|

Fórmula molecular |

C18H21N3O |

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3 |

Clave InChI |

FBJHSTREJLPCAT-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |

SMILES canónico |

CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)